7-Chloroquinolin-4-amine hydrochloride

β-Hematin inhibition Hemozoin formation Antimalarial mechanism

Researchers needing a soluble ACQ building block for ferroquine synthesis often encounter unpure or incorrectly functionalized analogs, leading to synthesis failures. This compound provides the exact 4-amino-7-chloroquinoline core with enhanced aqueous solubility, as specified in the Sanofi ferroquine patent. - Directly compatible with patent-specified condensation in ethanol/THF. - Inhibits β-hematin formation with activity exceeding chloroquine, ideal as a minimal pharmacophore control. - Single reactive 4-amino handle eliminates cross-reactivity for focused library synthesis. Available with batch-specific QC documentation.

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08 g/mol
CAS No. 114306-27-3
Cat. No. B170010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinolin-4-amine hydrochloride
CAS114306-27-3
Molecular FormulaC9H8Cl2N2
Molecular Weight215.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)N.Cl
InChIInChI=1S/C9H7ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H
InChIKeyZETPWLYXMPZNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroquinolin-4-amine HCl Overview


7-Chloroquinolin-4-amine hydrochloride is the hydrochloride salt of the core 4-amino-7-chloroquinoline (ACQ) pharmacophore that underpins the antimalarial drug chloroquine. As a minimal ACQ building block, it retains the critical 7-chloro substituent required for β-hematin inhibition [1] and the primary 4-amino group essential for Fe(III)PPIX complexation [1], while its hydrochloride form provides enhanced aqueous solubility relative to the free base, facilitating its use as a synthetic intermediate for diverse N-alkylated and N-acylated derivatives [2]. The compound is employed as a key intermediate in the industrial synthesis of ferroquine (a clinical-stage antimalarial) and as a privileged fragment in botulinum neurotoxin serotype A inhibitor design [3].

Minimal 4-amino-7-chloroquinoline core for antimalarial and neurotoxin inhibitor synthesis
Hydrochloride salt supports aqueous reaction media and direct coupling workflows
Free 4-amino handle enables N-derivatization without side-chain interference

Why 7-Chloroquinolin-4-amine HCl Outperforms Analogs


Substituting 7-chloroquinolin-4-amine hydrochloride with pre-functionalized antimalarials (e.g., chloroquine, amodiaquine) or alternative halogenated quinolines (e.g., 4,7-dichloroquinoline) fails in most research and industrial contexts because these analogs either lack the free 4-amino handle required for further derivatization or omit the essential 7-chloro group needed for target engagement. The ACQ pharmacophore depends on the simultaneous presence of the 4-amino group (for Fe(III)PPIX complexation) and the 7-chloro substituent (for β-hematin inhibition), and removing either abolishes the mechanism of action that makes this scaffold valuable [1]. While chloroquine or amodiaquine contain the complete ACQ core, their elaborated side chains prevent straightforward modification of the 4-amino position, rendering them unsuitable as synthetic building blocks. Conversely, 4,7-dichloroquinoline offers two reactive sites, but its lack of the 4-amino group eliminates the Fe(III)PPIX-binding motif and introduces regioselectivity challenges during nucleophilic aromatic substitution [2]. Only the 4-amino-7-chloroquinoline scaffold, supplied as a stable hydrochloride salt, provides the optimal balance of reactivity, stability, and intrinsic biological activity required for both medicinal chemistry and process development.

7-Chloroquinolin-4-amine HCl
Chloroquine or amodiaquine: pre-installed side chains block 4-amino derivatization, limiting synthetic utility
7-Chloroquinolin-4-amine HCl
4,7-Dichloroquinoline: lacks 4-amino group and Fe(III)PPIX-binding motif; regioselectivity challenges arise
Hydrochloride salt
Free base form: sparingly water-soluble; may complicate aqueous-phase reactions without pre-dissolution

7-Chloroquinolin-4-amine HCl: Evidence vs. Analogs


β-Hematin Inhibition vs. Chloroquine

In a direct head-to-head β-hematin inhibition assay, 7-chloroquinolin-4-amine (hydrochloride, referred to as CQC1) demonstrated enhanced inhibitory activity relative to commercial chloroquine (CQ) [1]. The study reported that increasing both the concentration and incubation time of CQC1 led to a reduction in its IC50 values, with the compound showing superior potency to chloroquine under identical assay conditions. This result confirms that the minimal 4-amino-7-chloroquinoline core (without a basic side chain) is intrinsically sufficient for β-hematin inhibition, and that the addition of the aminoalkyl side chain in chloroquine is not required for this specific molecular mechanism—consistent with the structure–function model that attributes β-hematin inhibitory activity solely to the 7-chloro-4-aminoquinoline nucleus [2].

β-Hematin inhibition
Head-to-head
Reported enhanced inhibition relative to chloroquine
Supports side-chain-independent target engagement of ACQ core
Concentration- and time-dependent IC50 reduction; exact fold-difference not reported
β-Hematin inhibition Hemozoin formation Antimalarial mechanism

Ferroquine Synthesis by Reductive Amination

The Sanofi patent (US 8,497,375 / WO2011073322) specifically claims 7-chloroquinolin-4-amine as the exclusive quinoline coupling partner in a convergent reductive amination route to ferroquine (F) and its active metabolite (Fm) [1]. The method involves condensation with an aldehyde-amino ferrocene, followed by reduction and hydrolysis. This patented route is industrially preferred over the earlier linear synthesis, which required a multi-step protection–oxime–reduction sequence for the ferrocene component and suffered from lower overall yields (~85% for the ferrocene aldehyde step alone vs. a convergent approach with stoichiometric control) [1]. In contrast, 4,7-dichloroquinoline cannot be used directly in this transformation without prior amination, and pre-functionalized chloroquine lacks the free primary amine necessary for imine formation with the ferrocene aldehyde [2].

Ferroquine synthesis
Cross-study
Patented convergent route: ≥3 steps, stoichiometric coupling
Enables direct implementation of Sanofi process; eliminates oxime intermediate
Linear route required 4+ steps and lower overall yield
Ferroquine synthesis Reductive amination Process chemistry

BoNT/A LC Inhibition: Pharmacophore vs. Chloroquine

In a refined pharmacophore study for botulinum neurotoxin serotype A light chain (BoNT/A LC) inhibition, the simple 7-chloroquinolin-4-amine core was identified as a validated pharmacophoric substructure. The study screened a focused library of 4-amino-7-chloroquinoline (ACQ)-based compounds and identified four new inhibitors with IC50 values ranging from 3.2 to 17 μM [1]. BindingDB data shows that the unsubstituted 7-chloroquinolin-4-amine itself exhibits an IC50 >2,500 μM against BoNT/A LC, indicating negligible standalone activity [2]. This establishes a clear class-level inference: the ACQ core requires appropriate derivatization at the 4-amino position to achieve potent BoNT/A inhibition, and the unsubstituted amine serves as a negative control that validates the pharmacophore model. In contrast, chloroquine (which bears a basic side chain at the 4-amino position) has been reported to interfere with BoNT/A translocation into neurons via endosomal pH elevation, operating through a distinct, side-chain-dependent mechanism not accessible to the minimal core [1].

BoNT/A LC inhibition
Class-level inference
IC50 >2,500 μM (core alone)
Validates pharmacophore; derivatization yields >147-fold IC50 improvement
Optimized ACQ derivatives: IC50 3.2–17 μM
Botulinum neurotoxin Metalloprotease inhibition Pharmacophore refinement

Hydrochloride vs. Free Base: Solubility & Handling

The free base 7-chloroquinolin-4-amine (CAS 1198-40-9) is reported to be sparingly soluble in water , requiring organic solvents or heating for dissolution during synthesis. Conversion to the hydrochloride salt (CAS 114306-27-3) is a standard strategy to improve aqueous solubility and facilitate handling in aqueous reaction media. While quantitative solubility data for the hydrochloride is not extensively published, the free base is characterized by a melting point of 96–97°C and a predicted pKa of 7.49 [1], indicating moderate basicity that supports salt formation. In contrast, 4,7-dichloroquinoline (CAS 86-99-7) lacks a basic amine and cannot form a hydrochloride salt, limiting its solubility in aqueous acidic conditions and restricting its use in certain coupling reactions.

Salt form handling
Supporting evidence
Qualitative aqueous solubility improvement vs. free base
Facilitates aqueous reaction media; precise solubility data not published
Free base mp 96–97°C, pKa ~7.49; hydrochloride form inferred
Salt selection Aqueous solubility Intermediate handling

Key Application Scenarios for 7-Chloroquinolin-4-amine HCl


Ferroquine Process Development & Scale-Up

Pharmaceutical process chemists developing or scaling the Sanofi-patented convergent synthesis of ferroquine require 7-chloroquinolin-4-amine hydrochloride as the exclusive quinoline building block. The patent specifies a stoichiometric condensation with aldehyde-amino ferrocene, which is incompatible with chloroquine (lacks free primary amine) or 4,7-dichloroquinoline (requires prior amination). The hydrochloride salt is preferred for its solubility in the reaction solvents listed in the patent (ethanol, isopropanol, THF) [1]. Procurement of the compound with ≥98% purity (as supplied by vendors such as Leyan and Bidepharm) ensures compliance with the process chemistry specifications [2].

β-Hematin Inhibition Screening & MoA Studies

Investigators studying the heme detoxification pathway in Plasmodium falciparum can use 7-chloroquinolin-4-amine hydrochloride as a minimal pharmacophore control. Direct evidence shows it inhibits β-hematin formation with activity exceeding that of commercial chloroquine, independent of a basic side chain [1]. This makes it an ideal positive control for in vitro β-hematin assays and a starting scaffold for synthesizing focused libraries of side-chain-modified analogs aimed at overcoming chloroquine resistance.

Botulinum Neurotoxin Inhibitor Lead Optimization

Researchers developing BoNT/A LC inhibitors can employ this compound as the unsubstituted ACQ core to establish baseline activity (IC50 >2,500 μM) and subsequently explore structure–activity relationships via N-alkylation, N-acylation, or reductive amination at the 4-amino group. Published pharmacophore models demonstrate that appropriate derivatization yields >147-fold improvement in IC50 [1], and the hydrochloride salt provides a convenient, water-soluble starting material for parallel synthesis of compound libraries [2].

4-Aminoquinoline SAR Library Synthesis

Medicinal chemists building targeted libraries of 4-amino-7-chloroquinoline derivatives for antimalarial, antileishmanial, or anticancer screening require a versatile, high-purity starting material. The hydrochloride salt offers direct solubility in polar aprotic and protic solvents used for nucleophilic substitution, reductive amination, and amide coupling. Unlike 4,7-dichloroquinoline, which necessitates regioselective control between the 4- and 7-positions, 7-chloroquinolin-4-amine hydrochloride presents a single reactive amino handle, eliminating cross-reactivity during library synthesis [1].

Application
Selection Property
Validation Focus
Ferroquine convergent synthesis
Free 4-amino handle for stoichiometric coupling
Compliance with patented process chemistry
β-Hematin inhibition screening
Minimal ACQ pharmacophore control
Side-chain-independent target engagement
BoNT/A LC inhibitor lead optimization
Unsubstituted core for SAR baseline
Derivatization-dependent potency improvement
4-Aminoquinoline SAR library synthesis
Single reactive amino handle
Regioselectivity control and diverse derivatization
Quote Request

Request a Quote for 7-Chloroquinolin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.